molecular formula C7H11N3 B13892578 (R)-4-(Pyrrolidin-3-yl)-1H-pyrazole

(R)-4-(Pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B13892578
M. Wt: 137.18 g/mol
InChI Key: XPDOYXLHSAFZTP-LURJTMIESA-N
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Description

®-4-(Pyrrolidin-3-yl)-1H-pyrazole is a chiral compound that features a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This method provides an efficient approach for generating various substituted pyrrolidines.

Industrial Production Methods

Industrial production of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethoxylated derivatives .

Scientific Research Applications

®-4-(Pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Pyrrolidin-3-yl)-1H-pyrazole is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]-1H-pyrazole

InChI

InChI=1S/C7H11N3/c1-2-8-3-6(1)7-4-9-10-5-7/h4-6,8H,1-3H2,(H,9,10)/t6-/m0/s1

InChI Key

XPDOYXLHSAFZTP-LURJTMIESA-N

Isomeric SMILES

C1CNC[C@H]1C2=CNN=C2

Canonical SMILES

C1CNCC1C2=CNN=C2

Origin of Product

United States

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